molecular formula C15H12F6N2O2S B2463132 Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate CAS No. 1022395-69-2

Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate

Cat. No.: B2463132
CAS No.: 1022395-69-2
M. Wt: 398.32
InChI Key: GOCFBEVLJPXUCC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a thiazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced via trifluoromethylation reactions, which can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Coupling with the Phenylamine: The 3,5-bis(trifluoromethyl)phenylamine is coupled with the thiazole ring through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylamine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl groups which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Ethyl 2-(4-((3,5-bis(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-((3,5-dichlorophenyl)amino)-3,5-thiazolyl)acetate: Similar structure but with dichloro groups instead of trifluoromethyl groups.

    Ethyl 2-(4-((3,5-dimethylphenyl)amino)-3,5-thiazolyl)acetate: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 2-[2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2O2S/c1-2-25-12(24)6-11-7-26-13(23-11)22-10-4-8(14(16,17)18)3-9(5-10)15(19,20)21/h3-5,7H,2,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCFBEVLJPXUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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